molecular formula C10H6N2O6 B1194273 Diazodiphenoquinone CAS No. 2435-60-1

Diazodiphenoquinone

Cat. No. B1194273
CAS RN: 2435-60-1
M. Wt: 250.16 g/mol
InChI Key: FAPILHTVXITDRL-UHFFFAOYSA-N
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Description

Nicotine blue is an extended quinone obtained by formal autoxidation of 2,3,6-trihydroxypyridine. It has a role as a biological pigment. It derives from a 2,3,6-trihydroxypyridine. It is a conjugate acid of a nicotine blue(2-).

Scientific Research Applications

Anticancer Properties

  • Diazodiphenoquinone derivatives have shown significant anticancer activity. A study by (Antoci et al., 2014) highlights the synthesis of anticancer derivatives with pyrrolo-1,2-diazine and benzoquinone skeleton, exhibiting promising in vitro anticancer activity against various human tumor cell lines. These compounds are hypothesized to exert their anticancer activity through multiple mechanisms, including DNA intercalation, topoisomerase enzyme inhibition, and DNA destruction via electron transfer.

Phototherapeutic Potential

  • Diazodiphenoquinone compounds have been considered for phototherapeutic applications. Koepke and Zaleski (2008) discuss the history and potential of diazo compounds as phototherapeutic agents, especially in solid tumors or hypoxic environments. They explore diazoparaquinone natural products and the redox-activated N2 loss in diazo compounds, suggesting a significant potential for medical applications, particularly in cancer treatment (Koepke & Zaleski, 2008).

DNA Alkylating Properties

  • Diazodiphenoquinone derivatives have been investigated for their DNA alkylating properties, crucial in antitumor drug design. For example, a study on 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone (AZQ; Diaziquone) by (Curt et al., 1983) demonstrated its activity in high-grade gliomas, highlighting its potential in the treatment of cancers, particularly those that overexpress certain enzymes.

Genotoxic Potential

  • The genotoxic potential of diazodiphenoquinone derivatives has been studied, particularly in the context of chemotherapy. A study on diaziquone (AZQ) by (Kligerman et al., 1988) revealed its significant induction of sister chromatid exchange in both mouse and human peripheral blood lymphocytes, suggesting its genotoxic effects which are important considerations in chemotherapy.

properties

CAS RN

2435-60-1

Product Name

Diazodiphenoquinone

Molecular Formula

C10H6N2O6

Molecular Weight

250.16 g/mol

IUPAC Name

5-(2,5-dihydroxy-6-oxo-1H-pyridin-3-yl)pyridine-2,3,6-trione

InChI

InChI=1S/C10H6N2O6/c13-5-1-3(7(15)11-9(5)17)4-2-6(14)10(18)12-8(4)16/h1-2,13H,(H2,11,15,17)(H,12,16,18)

InChI Key

FAPILHTVXITDRL-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)C1=O)C2=C(NC(=O)C(=C2)O)O

synonyms

diazodiphenoquinone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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